N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is a benzamide derivative featuring a 2,4-dihydroxy-substituted benzoyl group attached to a 3,5-bis(trifluoromethyl)phenylamine moiety. For instance, N-(3,5-bis(trifluoromethyl)phenyl)-2,5-dihydroxybenzamide (compound 16) demonstrated activity as a colistin adjuvant against Gram-negative bacteria, synthesized with a 26% yield . The trifluoromethyl groups enhance lipophilicity and metabolic stability, while hydroxyl groups contribute to hydrogen bonding, influencing target binding and solubility .
Properties
CAS No. |
634184-86-4 |
|---|---|
Molecular Formula |
C15H9F6NO3 |
Molecular Weight |
365.23 g/mol |
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C15H9F6NO3/c16-14(17,18)7-3-8(15(19,20)21)5-9(4-7)22-13(25)11-2-1-10(23)6-12(11)24/h1-6,23-24H,(H,22,25) |
InChI Key |
YCPPMQWINBBKGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide typically involves the following steps:
Formation of the Benzamide Core: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with 2,4-dihydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in the desired benzamide compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield quinones, while reduction of the amide group may produce amines.
Scientific Research Applications
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug discovery.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Benzamide Analogs
Key Findings
- Substituent Effects : Hydroxy groups enhance solubility and target binding, while chloro or trifluoromethyl groups improve metabolic stability and lipophilicity .
- Core Structure : Benzamides offer synthetic flexibility, whereas pyrazoles and imidazoles provide structural rigidity for specific interactions .
- Activity : Antimicrobial and adjuvant activities are highly substituent-dependent, with electron-withdrawing groups (Cl, CF3) enhancing potency .
Biological Activity
N-[3,5-Bis(trifluoromethyl)phenyl]-2,4-dihydroxybenzamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's. The compound's structure features two trifluoromethyl groups that enhance its lipophilicity and metabolic stability, making it a promising candidate for drug development.
- Molecular Formula : C₁₅H₉F₆NO₃
- Molecular Weight : 365.227 g/mol
- CAS Number : 634184-86-4
Biological Activity
This compound has been studied primarily for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for neurotransmission. The inhibition of these enzymes is a viable strategy for treating cognitive disorders associated with cholinergic deficits.
Inhibition Potency
Research indicates that this compound exhibits moderate inhibition potency with the following IC50 values:
- AChE : Ranges from 18.2 to 196.6 μmol/L
- BuChE : Ranges from 9.2 to 196.2 μmol/L
These values suggest that the compound can effectively inhibit both enzymes, making it a dual-action agent in the context of cholinergic therapies .
Structure-Activity Relationship (SAR)
The presence of trifluoromethyl groups significantly enhances the compound's lipophilicity and may improve its ability to penetrate the blood-brain barrier. Modifications in the compound's structure can lead to variations in selectivity and potency against AChE and BuChE. For instance, derivatives with altered positions of hydroxyl groups have shown improved inhibition profiles .
Comparative Analysis with Other Compounds
The following table summarizes the biological activity of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Rivastigmine | Carbamate structure | Acetylcholinesterase inhibitor |
| Donepezil | Phenolic structure | Acetylcholinesterase inhibitor |
| Galantamine | Alkaloid structure | Acetylcholinesterase inhibitor |
| This compound | Two trifluoromethyl groups; dihydroxybenzamide backbone | Dual AChE and BuChE inhibitor |
This compound stands out due to its dual inhibitory action on both AChE and BuChE, which may offer enhanced therapeutic efficacy compared to other cholinesterase inhibitors .
Case Studies
In a study focused on synthesizing analogues of this compound, researchers designed twenty-two derivatives to enhance potency against AChE and BuChE. The most promising analogues demonstrated superior inhibition compared to standard treatments like rivastigmine . Specific findings include:
- Certain derivatives exhibited balanced inhibition profiles.
- Modifications in substitution patterns allowed for selective targeting of either AChE or BuChE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
